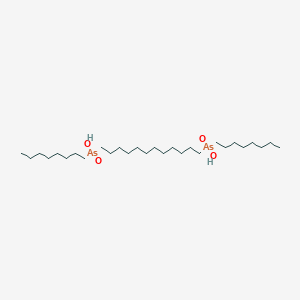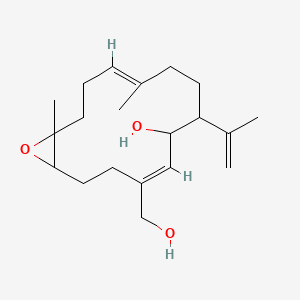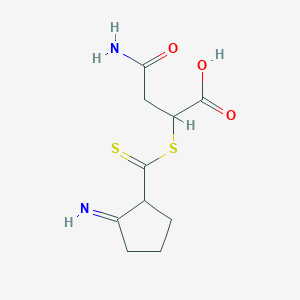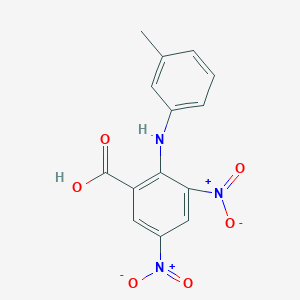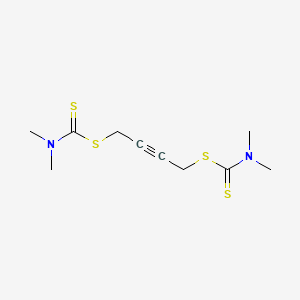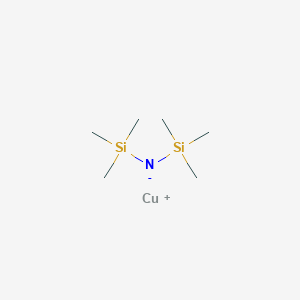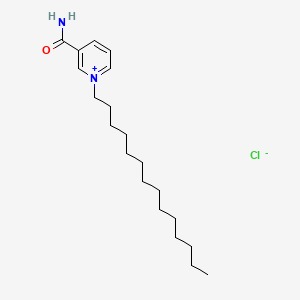
3-Carbamoyl-1-tetradecylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-tetradecylpyridinium chloride is a chemical compound with the molecular formula C20H35N2OCl. It is a derivative of pyridinium chloride, characterized by the presence of a carbamoyl group at the third position and a tetradecyl chain. This compound is known for its surfactant properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-tetradecylpyridinium chloride typically involves the reaction of 1-tetradecylpyridinium chloride with a carbamoylating agent. One common method is the reaction of 1-tetradecylpyridinium chloride with urea in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Carbamoyl-1-tetradecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-tetradecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential therapeutic applications, including antimicrobial and antifungal properties, is ongoing.
Industry: It is used in the formulation of cleaning agents, detergents, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-tetradecylpyridinium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
1-Tetradecylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Cetylpyridinium chloride: Contains a longer alkyl chain (hexadecyl) instead of tetradecyl.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths
Uniqueness: 3-Carbamoyl-1-tetradecylpyridinium chloride is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its surfactant activity and broadens its range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
63906-11-6 |
|---|---|
Molekularformel |
C20H35ClN2O |
Molekulargewicht |
355.0 g/mol |
IUPAC-Name |
1-tetradecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-17-14-15-19(18-22)20(21)23;/h14-15,17-18H,2-13,16H2,1H3,(H-,21,23);1H |
InChI-Schlüssel |
YKVKCUWMWGRMHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


